molecular formula C₁₆H₂₇N₆O₇P B1146712 Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt CAS No. 73647-09-3

Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt

Cat. No. B1146712
CAS RN: 73647-09-3
M. Wt: 446.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt is closely related to the pathways of cGMP production in biological systems. cGMP is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase. Guanylate cyclase activity varies among tissues, with some being stimulated by nitric oxide and others by natriuretic peptides, highlighting the complexity of cGMP synthesis and regulation (Hardman & Sutherland, 1969).

Molecular Structure Analysis

The molecular structure of guanosine 3',5'-cyclic monophosphate, which is similar to the 2',3'-cyclic form, has been determined by x-ray diffraction. It crystallizes in the orthorhombic space group with specific dimensions and exists as a zwitterion in the solid state. The structure reveals significant details about the cyclic phosphate and furanose rings, crucial for understanding the chemical behavior and interactions of cGMP derivatives (Druyan & Sparagana, 1976).

Scientific Research Applications

Role in Aging and Neurodegenerative Diseases

cGMP signaling plays a crucial role in the central nervous system, influencing processes underlying learning and memory. Aging is associated with changes in this pathway, including increased expression of phosphodiesterases (PDEs) that hydrolyze cGMP, leading to decreased cGMP concentration and cognitive performance. Inhibitors of PDE2 and PDE9 have been shown to improve learning and memory in older rats, highlighting a potential therapeutic avenue for aging-related cognitive decline and Alzheimer's disease (Domek-Łopacińska & Strosznajder, 2010).

Cardiovascular and Pulmonary Health

cGMP pathways, modulated by soluble guanylate cyclase (sGC) stimulators and activators, show promise in the therapy for heart failure and pulmonary hypertension. These modulators play an essential role in managing these conditions, with drugs like Cinaciguat and Riociguat being highlighted for their beneficial effects in decompensated heart failure and pulmonary hypertension patients (Mitrović, Jovanović, & Lehinant, 2011).

Renal Disorders

The direct stimulation of sGC as a novel approach for treating renal disorders has been explored, with preclinical models showing renoprotective effects in conditions where nitric oxide is deficient. sGC stimulators and activators have demonstrated consistent renoprotective effects across different etiologies of chronic kidney disease (CKD), suggesting a potential therapeutic option for this condition (Stasch, Schlossmann, & Hocher, 2015).

Gastrointestinal Function

GC-C, a receptor expressed on intestinal epithelial cells, plays a significant role in regulating salt and water movement in the intestine. It has been targeted by therapeutic ligands to treat constipation-predominant irritable bowel syndrome, with cGMP acting as a mechanism for reducing abdominal pain associated with this disorder. This underscores the receptor's importance in managing a range of intestinal disorders (Steinbrecher, 2014).

Neuroprotective and Neuromodulatory Effects

Guanosine has been identified as having neuroprotective effects in the central nervous system, preventing deleterious consequences of various neurological conditions. Its modulatory role includes preventing oxidative damage, mitochondrial dysfunction, and inflammatory burden, suggesting a broad therapeutic potential in brain disorders (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016).

properties

IUPAC Name

9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJQZRFQUIJXDC-GWTDSMLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747871
Record name 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt

CAS RN

73647-09-3
Record name 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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